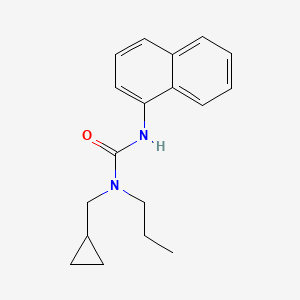
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPNP is a urea derivative that is commonly used as a research tool in the field of neuroscience.
作用机制
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The increased activation of dopamine receptors is thought to be responsible for the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.
实验室实验的优点和局限性
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it useful for studying the effects of dopamine on the central nervous system. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system can be complex and difficult to interpret.
未来方向
There are several future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. One area of interest is the potential use of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea as a treatment for psychiatric disorders, such as depression and addiction. Another area of interest is the development of new compounds that are similar to N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea but have improved properties, such as reduced toxicity or increased selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the complex effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea (N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used as a research tool in the field of neuroscience, and has been shown to have a number of biochemical and physiological effects. While there are limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea involves the reaction of 1-naphthylamine with cyclopropylmethyl isocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with propylamine to form N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used in scientific research as a tool to study the function of the central nervous system. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been used to study the effects of dopamine on the regulation of mood, motivation, and reward.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIFWIAJTZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
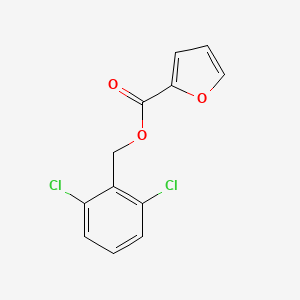
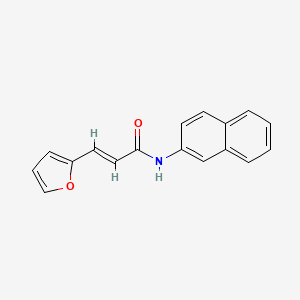
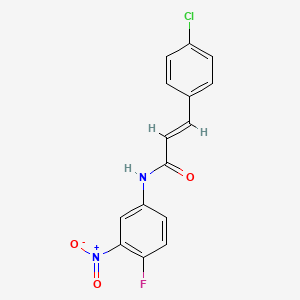
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

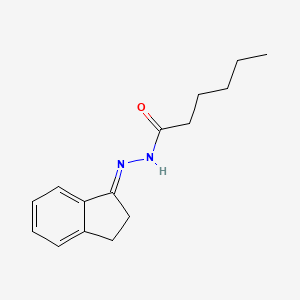
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)

